

Molecular formula and properties of Sesquicillin A

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Compound of Interest

Compound Name: Sesquicillin A

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An In-depth Technical Guide to **Sesquicillin A**

Introduction

Sesquicillin A is a fungal metabolite, classified as a pyrone diterpene, that has garnered interest within the scientific community for its diverse biological activities.^{[1][2]} First isolated from the fungus *Albophoma* sp., it has demonstrated cytotoxic, insecticidal, and cell cycle inhibitory properties.^{[1][3]} This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, biological activities, and experimental protocols related to **Sesquicillin A**, tailored for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

Sesquicillin A is a complex molecule with the molecular formula $C_{29}H_{42}O_5$.^{[1][4]} Its structure features a decalin core, a pyrone ring, and various functional groups that contribute to its biological activity.^[2] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₂ O ₅	[1][4]
Molecular Weight	470.6 g/mol	[1][4]
IUPAC Name	[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate	[4]
CAS Number	51103-58-3	[1]
Appearance	Solid	[1]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol	[1]
XLogP3	6.1	[4]

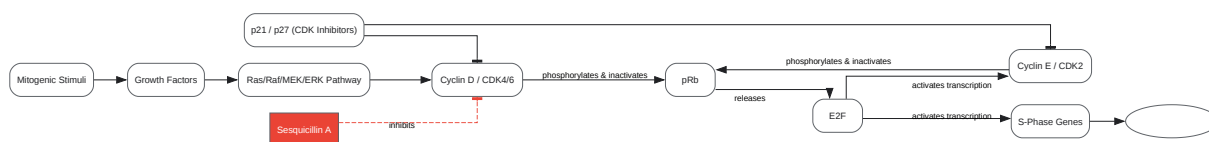
Biological Activity

Sesquicillin A exhibits a range of biological effects, making it a molecule of interest for further investigation in drug discovery. Its activities include cytotoxicity against cancer cell lines, inhibition of cell cycle progression, and insecticidal effects.

Activity	Model System	Key Findings	Source
Cytotoxicity	Jurkat cells	IC ₅₀ = 34 µM	[1]
Cell Cycle Inhibition	MCF-7 breast cancer cells	Induces G ₁ phase arrest at 20 µg/ml	[1]
Growth Inhibition	Artemia salina (brine shrimp)	MIC = 6.25 µg/ml	[1]
Signal Transduction Inhibition	-	Inhibitor of glucocorticoid-mediated signal transduction	[5][6]
Insecticidal Activity	-	Active against various insects	[7]

Signaling Pathway: G₁ Phase Cell Cycle Arrest

Sesquicillin A has been shown to induce cell cycle arrest at the G₁ phase in human breast cancer cells.[1] This is a critical checkpoint that controls cell proliferation. The diagram below illustrates the key proteins involved in the G₁-S transition and the putative point of action for **Sesquicillin A**.



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Caption: Putative mechanism of **Sesquicillin A**-induced G₁ cell cycle arrest.

Experimental Protocols

Isolation and Purification of Sesquicillin A from *Albophoma* sp. FKI-1778

The following protocol is a generalized procedure based on the methods described for the isolation of sesquicillins.[3]

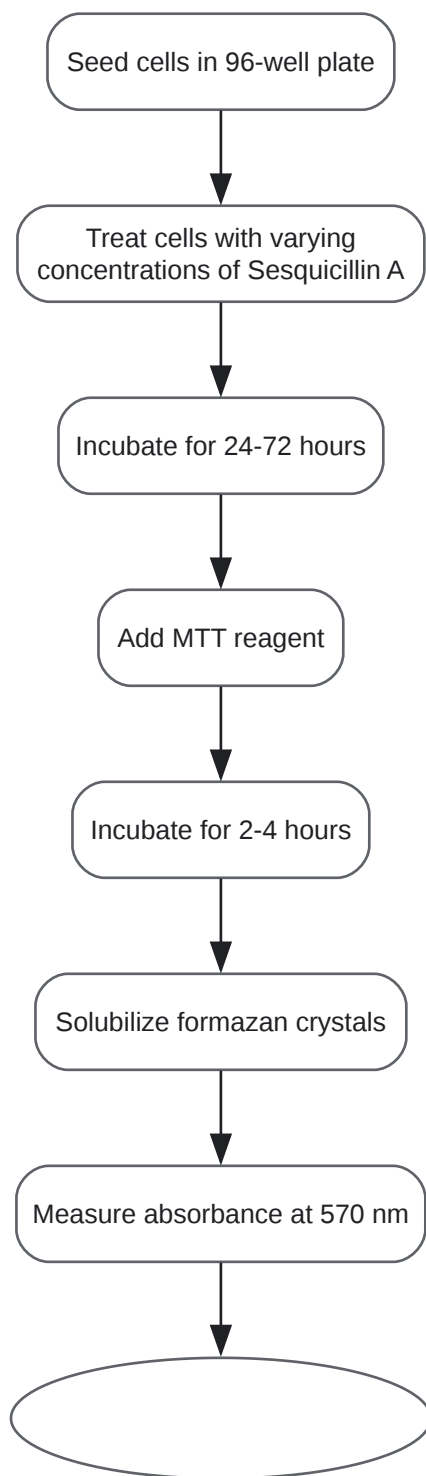
- **Fermentation:** The producing fungus, *Albophoma* sp. FKI-1778, is cultured in a suitable seed medium (e.g., containing glucose, peptone, yeast extract, and inorganic salts) with the pH adjusted to 6.0 before sterilization. The culture is grown on a rotary shaker at 210 rpm.[3]
- **Extraction:** The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layer is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
 - Silica gel column chromatography with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to fractionate the extract.
 - Further purification of active fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).[3]
 - Fractions are monitored by UV absorbance at a characteristic wavelength (e.g., 240 nm). [3]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of **Sesquicillin A** on a cell line like Jurkat cells.

- **Cell Seeding:** Jurkat cells are seeded into 96-well microplates at a predetermined density (e.g., 1×10^4 cells/well) in a suitable culture medium and incubated to allow for cell attachment.

- **Compound Treatment:** A stock solution of **Sesquicillin A** in DMSO is prepared and serially diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of **Sesquicillin A** and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
- **MTT Addition:** After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.



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Caption: General workflow for determining cytotoxicity using an MTT assay.

Conclusion

Sesquicillin A is a meroterpenoid with a compelling profile of biological activities, including potent cytotoxic and cell cycle inhibitory effects. Its unique chemical structure and multifaceted bioactivity make it a valuable lead compound for further investigation in the development of new therapeutic agents, particularly in the field of oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the full potential of this fascinating natural product. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic applications.

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